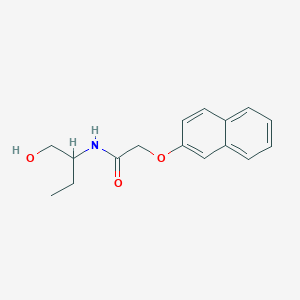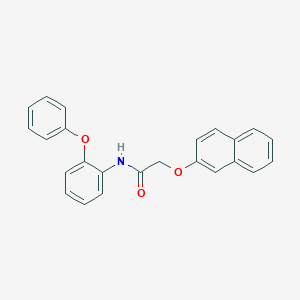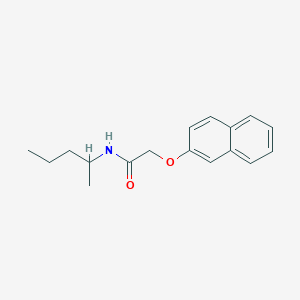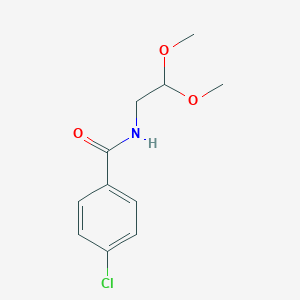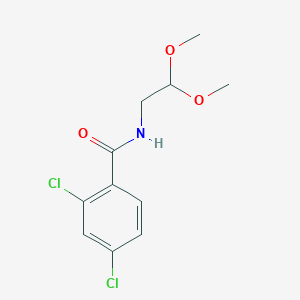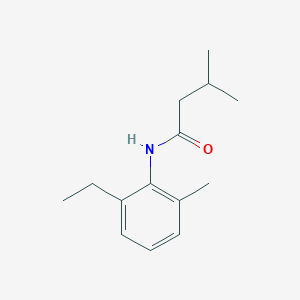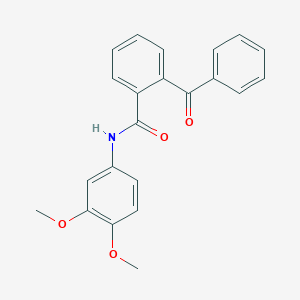
N-(2-fluorophenyl)-2-(4-isobutylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(4-isobutylphenyl)propanamide (commonly known as FUB-144) is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. It belongs to the family of indole-derived cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Wirkmechanismus
FUB-144 acts as a partial agonist of the CB1 and CB2 receptors, meaning it binds to these receptors and activates them to a lesser extent than a full agonist. This results in a range of effects depending on the dose and route of administration, including analgesia, sedation, and altered perception.
Biochemical and Physiological Effects:
FUB-144 has been shown to have a range of biochemical and physiological effects in animal studies. It has been found to increase dopamine levels in the brain, which may contribute to its reinforcing effects and potential for abuse. It has also been shown to decrease body temperature and heart rate, which may have implications for its safety in human use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FUB-144 in scientific research is its high affinity for the CB1 and CB2 receptors, which allows for more precise investigation of the effects of synthetic cannabinoids on these receptors. However, one limitation is the lack of data on its safety and potential for abuse, which may limit its use in human studies.
Zukünftige Richtungen
Future research on FUB-144 could focus on its potential therapeutic applications, such as in the treatment of pain or anxiety. Additionally, further investigation into its safety and potential for abuse could help inform regulatory decisions regarding its use in scientific research. Finally, studies on the structure-activity relationship of FUB-144 and other synthetic cannabinoids could lead to the development of new compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of FUB-144 involves the reaction of 2-fluoroaniline with 4-isobutylbenzaldehyde in the presence of a Lewis acid catalyst. The resulting product is then reduced using a reducing agent such as lithium aluminum hydride to yield FUB-144.
Wissenschaftliche Forschungsanwendungen
FUB-144 has been used in scientific research to investigate the pharmacological effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are located throughout the body and are involved in a variety of physiological processes such as pain perception, appetite regulation, and immune function.
Eigenschaften
Molekularformel |
C19H22FNO |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C19H22FNO/c1-13(2)12-15-8-10-16(11-9-15)14(3)19(22)21-18-7-5-4-6-17(18)20/h4-11,13-14H,12H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
MCDSSAHBQXYKLU-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2F |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



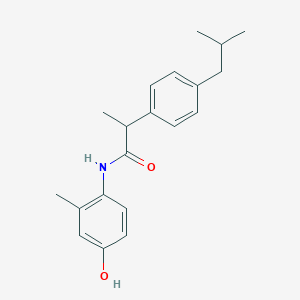
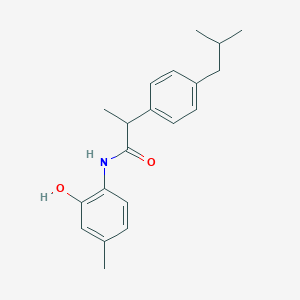
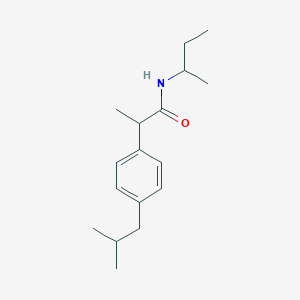
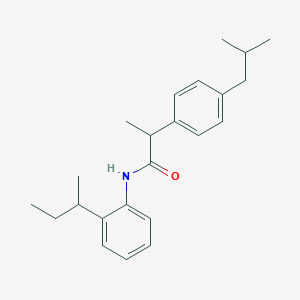
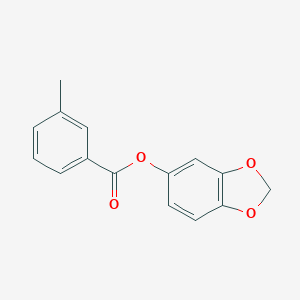
![2-Methyl-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B290814.png)
